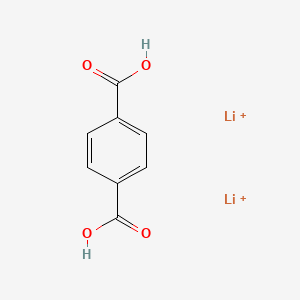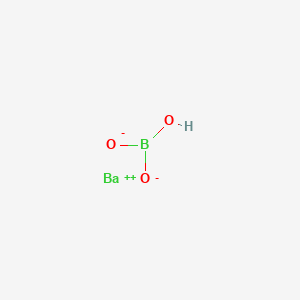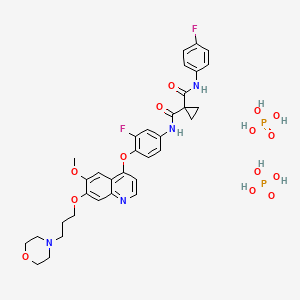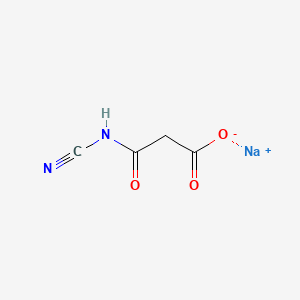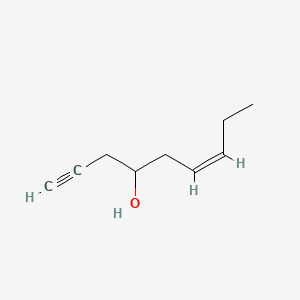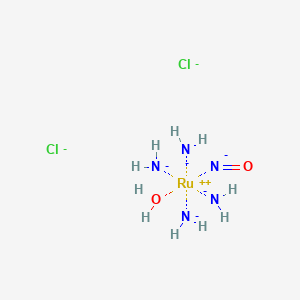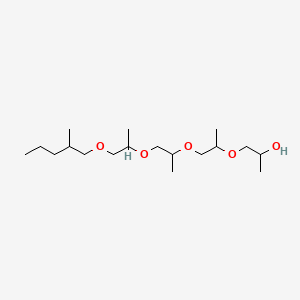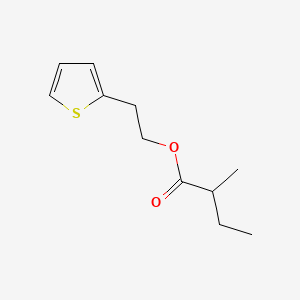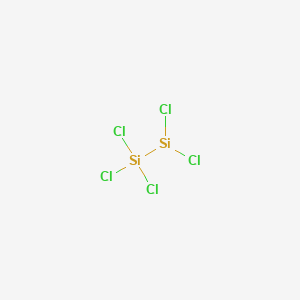
2,5-Bis(1-phenylethyl)-p-xylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2,5-bis(1-phenylethyl)-p-xylene involves the alkylation of p-xylene with 1-phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. Industrial production methods may involve similar alkylation processes but on a larger scale with optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
2,5-bis(1-phenylethyl)-p-xylene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenyl groups can be substituted with various electrophiles under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Electrophiles: Halogens, nitro groups.
Major products formed from these reactions include carboxylic acids, reduced hydrocarbons, and substituted aromatic compounds .
Aplicaciones Científicas De Investigación
2,5-bis(1-phenylethyl)-p-xylene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2,5-bis(1-phenylethyl)-p-xylene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and functional groups. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .
Comparación Con Compuestos Similares
2,5-bis(1-phenylethyl)-p-xylene can be compared with other similar compounds such as:
- 2,5-bis(1-phenylethyl)-m-xylene
- 2,5-bis(1-phenylethyl)-o-xylene
- 2,5-bis(1-phenylethyl)-toluene
These compounds share similar structural features but differ in the position of the phenylethyl groups or the presence of additional substituents. The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and applications .
Propiedades
Número CAS |
84255-47-0 |
|---|---|
Fórmula molecular |
C24H26 |
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
1,4-dimethyl-2,5-bis(1-phenylethyl)benzene |
InChI |
InChI=1S/C24H26/c1-17-15-24(20(4)22-13-9-6-10-14-22)18(2)16-23(17)19(3)21-11-7-5-8-12-21/h5-16,19-20H,1-4H3 |
Clave InChI |
GWMNFJKPPXCNRA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1C(C)C2=CC=CC=C2)C)C(C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


